molecular formula C23H14N2 B14207795 2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-71-0

2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile

Cat. No.: B14207795
CAS No.: 823227-71-0
M. Wt: 318.4 g/mol
InChI Key: LNQVWBNVMQPICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with a complex structure that includes multiple aromatic rings and ethynyl groups

Preparation Methods

The synthesis of 2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl groups to form alkanes.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. .

Scientific Research Applications

2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein binding.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of anti-cancer drugs.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors

Mechanism of Action

The mechanism by which 2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups and aromatic rings allow it to form π-π interactions and hydrogen bonds with target molecules, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar compounds to 2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile include other aryl ethynyl derivatives and benzonitrile derivatives. Compared to these compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include:

Properties

CAS No.

823227-71-0

Molecular Formula

C23H14N2

Molecular Weight

318.4 g/mol

IUPAC Name

2-[2-[2-[2-(4-aminophenyl)ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C23H14N2/c24-17-22-8-4-3-7-21(22)14-13-20-6-2-1-5-19(20)12-9-18-10-15-23(25)16-11-18/h1-8,10-11,15-16H,25H2

InChI Key

LNQVWBNVMQPICY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)N)C#CC3=CC=CC=C3C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.